Triacontanoic acid
Overview
Description
Triacontanoic acid, also known as Melissic acid, is an organic compound with the formula CH3(CH2)28CO2H . It is classified as a very long chain fatty acid, a subset of saturated fatty acids . It is a white solid that is soluble in organic solvents . It is a component of D-003, a mixture of very-long chain aliphatic acids purified from sugar cane wax that has antiplatelet and cholesterol-lowering activities in animal models .
Synthesis Analysis
Triacontanoic acid can be synthesized by Long-chain Acyl-CoA Synthetases (LACSs), which convert long-chain or very-long-chain fatty acids into corresponding thioesters for multiple lipid-associated processes . AtLACS1, a major isoform involved in the synthesis of wax, activates VLCFAs (20:0–30:0) with the highest specificity for triacontanoic acid (30:0) .Molecular Structure Analysis
The molecular structure of Triacontanoic acid is C30H60O2 . The IUPAC Standard InChI is InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3,(H,31,32) .Physical And Chemical Properties Analysis
Triacontanoic acid has a molecular weight of 452.7962 . It has a melting point of 92-94 °C and a boiling point of 483.65°C . The density is approximately 0.8861 (rough estimate) and the refractive index is approximately 1.4838 (estimate) .Scientific Research Applications
Plant Growth Regulation
Triacontanoic acid has been identified as a dynamic growth regulator for plants. Its exogenous application enhances plant biomass, photosynthetic pigments, gas exchange parameters, mineral nutrient acquisition, and modulates antioxidant enzyme activities .
Stress Tolerance in Plants
It plays a crucial role in alleviating stress-accrued alterations in crop plants by modulating the activation of stress tolerance mechanisms .
Organic Chemistry and Materials Science
Research applications of melissic acid contribute to advancements in organic chemistry and materials science. It is used to explore mechanisms and applications for developing sustainable agricultural practices and improving crop productivity .
Safety And Hazards
properties
IUPAC Name |
triacontanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOCUJPBKOZGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075052 | |
Record name | Triacontanoic acid | |
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Molecular Weight |
452.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Triacontanoic acid | |
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Record name | Melissic acid A | |
Source | Human Metabolome Database (HMDB) | |
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Product Name |
Triacontanoic acid | |
CAS RN |
506-50-3 | |
Record name | Triacontanoic acid | |
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Record name | Triacontanoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506503 | |
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Record name | TRIACONTANOIC ACID | |
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Record name | Triacontanoic acid | |
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Record name | Triacontanoic acid | |
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Record name | TRIACONTANOIC ACID | |
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Record name | Melissic acid A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
93.5 - 94 °C | |
Record name | Melissic acid A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is the molecular formula and weight of triacontanoic acid?
A1: Triacontanoic acid, also known as melissic acid, has a molecular formula of C30H60O2 and a molecular weight of 452.8 g/mol.
Q2: What spectroscopic data is available for triacontanoic acid?
A2: Studies utilizing Fourier transform infrared (FTIR) spectroscopy have revealed distinct spectral characteristics for triacontanoic acid, particularly highlighting the presence of intermolecular hydrogen bonds. [] Additionally, studies employing infrared (IR) spectroscopy have identified characteristic absorption bands for ester C=O and -C-O-C- groups. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, has also been employed to elucidate the structure of triacontanoic acid. [, , , , ] Gas chromatography-mass spectrometry (GC-MS) analyses have been instrumental in identifying and characterizing triacontanoic acid in various plant extracts. [, , , ]
Q3: How does triacontanoic acid behave in monolayers at interfaces?
A3: Triacontanoic acid exhibits interesting properties in monolayers at both the water-vapor and water-oil interfaces. While it maintains rigid-rod all-trans ordering of its tailgroups at the water-vapor interface, a significant shift to an ordered tailgroup conformation is observed at the water-hexane interface. This ordering is attributed to the formation of hydrogen bonds between the carboxylic acid headgroups, as evidenced by X-ray reflectivity measurements and molecular dynamics simulations. []
Q4: Has the interaction of triacontanoic acid with metal surfaces been studied?
A4: Yes, the adsorption of triacontanoic acid on noble metal surfaces like Cu(111) and Au(111) has been investigated using ultraviolet photoemission spectroscopy (UPS). These studies, in conjunction with symmetry analysis of trans-polyethylene (–CH2–)n, suggest that the C–C–C plane of triacontanoic acid lies parallel to the metal surface upon adsorption. []
Q5: What is known about the orientational ordering of triacontanoic acid on metal surfaces?
A5: Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and X-ray photoelectron spectroscopy (XPS) studies have shown that triacontanoic acid forms highly oriented organic monolayers on Cu(111). The adsorption geometry differs significantly from smaller carboxylic acids, with the alkyl chain influencing the tilt of the O−C−O plane. []
Q6: Does triacontanoic acid exhibit any catalytic properties?
A6: While the provided research doesn't directly explore the catalytic properties of triacontanoic acid, its presence in natural extracts known for biological activities suggests potential avenues for investigation.
Q7: Have computational methods been used to study triacontanoic acid?
A7: Yes, density functional theory (DFT) calculations using the B3LYP/6-311G(d,p) basis set have been employed to simulate the terahertz (THz) spectra of triacontanoic acid. [] These simulations suggest that considering dimer structures, rather than monomeric forms, provides better agreement with experimental THz spectra, highlighting the significance of intermolecular interactions, particularly hydrogen bonding.
Q8: How does the structure of triacontanoic acid relate to its properties?
A8: The long hydrocarbon chain of triacontanoic acid contributes to its hydrophobic nature, influencing its behavior in monolayer formations and interactions with metal surfaces. The carboxylic acid group is responsible for its ability to form hydrogen bonds, impacting its self-assembly and potential interactions with other molecules.
Q9: Is there information available about the SHE regulations concerning triacontanoic acid?
A9: The provided research focuses on the chemical characterization, properties, and potential applications of triacontanoic acid. Information regarding specific Safety, Health, and Environment (SHE) regulations or guidelines is not covered. As with any chemical substance, it's essential to consult relevant safety data sheets and regulatory guidelines for handling and usage.
Q10: What are the potential applications of triacontanoic acid?
A10: Triacontanoic acid, due to its long hydrocarbon chain and ability to form ordered structures, holds potential applications in various fields:
- Materials Science: As a building block for self-assembled monolayers (SAMs) in molecular electronics, sensors, and surface modifications. [, , ]
- Biomedical Engineering: Potential applications in drug delivery systems, biocompatible materials, and biosensors. []
Q11: What are the future directions for research on triacontanoic acid?
A11: Further research on triacontanoic acid could focus on:
- Detailed investigation of its biological activities: Exploring its potential antimicrobial, antioxidant, or other pharmacological properties. [, , ]
- Optimization of its formulation and delivery: Developing efficient methods for incorporating triacontanoic acid into various formulations while ensuring stability and bioavailability. []
- Exploring its use in sustainable technologies: Investigating its potential as a bio-based material for applications in packaging, coatings, or other eco-friendly products. [, ]
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